![molecular formula C17H16N2O B7477381 N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
In addition to its anti-tumor effects, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has been shown to have immunomodulatory effects, including the inhibition of B-cell activation and proliferation, the suppression of cytokine production, and the modulation of T-cell function. These effects may contribute to the overall efficacy of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide in the treatment of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide is its specificity for BTK, which minimizes off-target effects and reduces the potential for toxicity. However, one limitation of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For the development of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide include the evaluation of its efficacy in combination with other agents, such as chemotherapy and immunotherapy, as well as the exploration of its potential in other B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide in clinical settings.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide involves several steps, including the reaction of 4-(cyanomethyl)benzyl chloride with 2,3-dimethylbenzamide in the presence of a base and a palladium catalyst to yield the intermediate compound. The intermediate is then treated with a reducing agent to obtain the final product, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has demonstrated potent inhibition of BTK activity and has shown efficacy in suppressing tumor growth and inducing apoptosis in B-cell malignancies.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-4-3-5-16(13(12)2)17(20)19-15-8-6-14(7-9-15)10-11-18/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNROTZKQMSLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.